N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled with the benzothiadiazole core. Common synthetic routes include:
Furan and Thiophene Synthesis: Furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide through ring closure reactions.
Coupling Reactions: The furan and thiophene intermediates are coupled with the benzothiadiazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents), and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Known for its antimicrobial properties.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: Exhibits a broad spectrum of biological activities.
Thiophene Derivatives: Widely used in medicinal chemistry and materials science.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of furan, thiophene, and benzothiadiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13N3O3S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N3O3S2/c21-14(16-7-11(9-24-16)15-2-1-5-23-15)8-18-17(22)10-3-4-12-13(6-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |
InChI Key |
KKQLAJOZNSUDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Origin of Product |
United States |
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